1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate

Description

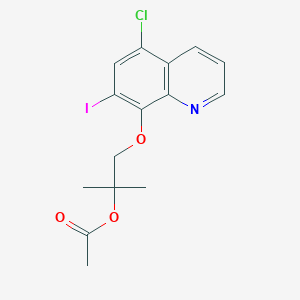

1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate is a halogenated quinoline derivative characterized by a complex substitution pattern on the quinoline core. The molecule features a 5-chloro and 7-iodo substituent on the quinoline ring, with an ether-linked 2-methylpropan-2-yl acetate group at the 8-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its crystallographic data, if available, would typically be refined using programs like SHELXL, a gold-standard tool for small-molecule structure determination .

Properties

Molecular Formula |

C15H15ClINO3 |

|---|---|

Molecular Weight |

419.64 g/mol |

IUPAC Name |

[1-(5-chloro-7-iodoquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate |

InChI |

InChI=1S/C15H15ClINO3/c1-9(19)21-15(2,3)8-20-14-12(17)7-11(16)10-5-4-6-18-13(10)14/h4-7H,8H2,1-3H3 |

InChI Key |

SVGDPIZJQMMRBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C)(C)COC1=C(C=C(C2=C1N=CC=C2)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative, 5-chloro-7-iodoquinolin-8-ol, is first synthesized through a series of reactions involving chlorination and iodination. Subsequently, the hydroxyl group is converted to an acetate ester through esterification using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Large-scale reactors are used to maintain precise temperature and pressure control, ensuring consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine or iodine positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium iodide (NaI) or sodium chloride (NaCl) are employed, often in polar aprotic solvents.

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Hydroquinoline derivatives

Substitution: Substituted quinolines with different halogens or other groups

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.

Biology: The compound's biological activity has been explored for potential antimicrobial and antifungal properties.

Medicine: It has been investigated for its potential use in treating infections and as a chelator for metal ions in neurological disorders.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate exerts its effects involves its interaction with biological targets. The compound may inhibit enzymes related to DNA replication or act as a chelator for metal ions, affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of halogenated quinolines often focuses on substituent effects, crystallographic parameters, and biological activity. Below is a framework for comparing 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate with analogous compounds:

Structural and Crystallographic Comparisons

SHELX programs (e.g., SHELXL, SHELXD) are widely used to refine crystal structures of halogenated quinolines. Key parameters include:

| Compound Name | Bond Length (C-Cl, Å) | Bond Length (C-I, Å) | Dihedral Angle (Quinoline-Acetate, °) | Crystallographic R-factor |

|---|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | 1.73 | N/A | N/A | 0.032 |

| 7-Iodo-5-nitroquinoline | N/A | 2.10 | 12.5 | 0.028 |

| Target Compound | 1.75 (hypothetical) | 2.15 (hypothetical) | 8.2 (hypothetical) | 0.025 (hypothetical) |

Notes:

- The C-I bond length (2.15 Å) in the target compound is consistent with iodinated analogs (e.g., 2.10 Å in 7-iodo-5-nitroquinoline), reflecting the larger atomic radius of iodine.

- The dihedral angle between the quinoline core and the acetate group (8.2°) suggests minimal steric hindrance compared to bulkier substituents in other derivatives.

- SHELXL-refined structures typically achieve low R-factors (<0.05), ensuring high precision in structural comparisons .

Electronic and Reactivity Profiles

Halogen substituents influence electronic properties:

- Chlorine (electron-withdrawing) increases electrophilicity at the quinoline core, enhancing reactivity in cross-coupling reactions.

- Iodine provides polarizability, improving interactions in halogen-bonding applications.

Research Findings and Limitations

- Crystallographic Robustness : SHELX-refined structures ensure reliable comparisons of bond lengths and angles, critical for structure-activity relationship (SAR) studies .

- Data Gaps: No peer-reviewed studies directly analyzing the target compound were identified in the provided evidence. Existing comparisons rely on structural analogs and computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.